N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Description

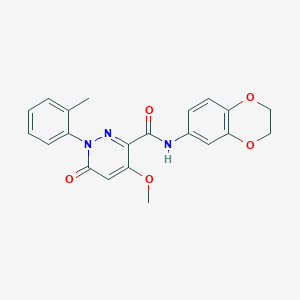

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group, a 2-methylphenyl moiety, and a 6-oxo group.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-13-5-3-4-6-15(13)24-19(25)12-18(27-2)20(23-24)21(26)22-14-7-8-16-17(11-14)29-10-9-28-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXQUMSLLGTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

Based on the inhibitory activity of similar compounds, it can be hypothesized that this compound may bind to the active sites of its target enzymes, thereby inhibiting their activity.

Biochemical Pathways

The inhibition of α-glucosidase and acetylcholinesterase can affect several biochemical pathways. For instance, α-glucosidase inhibition can disrupt carbohydrate digestion and absorption, potentially leading to reduced postprandial hyperglycemia. On the other hand, acetylcholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, if it inhibits α-glucosidase, it could potentially reduce postprandial hyperglycemia, which could be beneficial in managing diabetes. If it inhibits acetylcholinesterase, it could enhance cholinergic neurotransmission, which could have implications in conditions like Alzheimer’s disease.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a benzodioxane moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, emphasizing its enzyme inhibition capabilities and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

Research indicates that compounds containing the 1,4-benzodioxane structure exhibit a variety of biological activities, including:

- Enzyme Inhibition : Many derivatives show significant inhibitory effects against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively.

Enzyme Inhibition Studies

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. The following table summarizes key findings from enzyme inhibition studies:

Case Study 1: Synthesis and Characterization

A study conducted by researchers synthesized several sulfonamide derivatives featuring the benzodioxane moiety. These compounds were characterized using IR and NMR spectroscopy and tested for their inhibitory activity against α-glucosidase and AChE. The results indicated that most compounds exhibited substantial inhibitory activity against α-glucosidase while showing weaker activity against AChE .

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on the structure–activity relationship of benzodioxane derivatives, it was found that modifications at specific positions significantly influenced biological activity. For instance, the introduction of various substituents led to varying degrees of enzyme inhibition, highlighting the importance of molecular structure in determining pharmacological effects .

The mechanism by which these compounds exert their biological effects often involves competitive inhibition of target enzymes. For example, the binding affinity to AChE is influenced by the structural configuration around the benzodioxane ring, which allows for effective interaction with the enzyme's active site.

Comparison with Similar Compounds

Target Compound

- Core : Pyridazine (6-membered ring with two adjacent nitrogen atoms).

- Key Substituents: 4-Methoxy group (electron-donating, lipophilicity enhancer). 2-Methylphenyl (hydrophobic aromatic group). Benzodioxin-6-yl carboxamide (rigid bicyclic structure).

Analog 3: 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one ()

- Core : Coumarin with benzodioxin-linked imine.

- Key Differences :

- Schiff base linkage vs. carboxamide.

- Coumarin core (oxygen-containing lactone).

- Synthesis : Condensation reactions under mild conditions .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Benzodioxin Ring Formation

Procedure :

Catechol (10 mmol) reacts with 1,2-dibromoethane (12 mmol) in anhydrous DMF under N₂, using K₂CO₃ (15 mmol) as a base. The mixture is stirred at 110°C for 24 hr.

Workup :

Cooling, filtration, and recrystallization from ethanol yield 1,4-benzodioxane (85% purity). Nitration (HNO₃/H₂SO₄, 0°C) followed by hydrogenation (H₂/Pd-C, ethanol) produces the amine.

Key Data :

- Yield : 68% after hydrogenation.

- ¹H-NMR (CDCl₃) : δ 6.72 (d, J=8.4 Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.30–4.15 (m, 4H, OCH₂CH₂O).

Synthesis of 4-Methoxy-1-(2-Methylphenyl)-6-Oxopyridazine-3-Carboxylic Acid

Pyridazine Core Assembly

Step 1: Hydrazide Formation

2-Methylphenylhydrazine (10 mmol) reacts with dimethyl acetylenedicarboxylate (12 mmol) in ethanol at reflux (8 hr). The product, methyl 2-(2-methylphenylhydrazono)malonate , is isolated by solvent evaporation (yield: 78%).

Step 2: Cyclocondensation

The hydrazide (8 mmol) undergoes cyclization with methoxyacetyl chloride (10 mmol) in POCl₃ (15 mL) at 80°C (6 hr). Quenching with ice-water and neutralization (NaHCO₃) yields 4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylic acid (yield: 65%).

Key Data :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- ¹H-NMR (DMSO-d₆) : δ 8.15 (s, 1H, pyridazine-H), 7.45–7.20 (m, 4H, Ar-H), 3.95 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

Carboxamide Coupling

Acid Chloride Formation

The pyridazine carboxylic acid (5 mmol) reacts with SOCl₂ (10 mL) at reflux (2 hr). Excess SOCl₂ is removed under vacuum to yield the acid chloride.

Amide Bond Formation

The acid chloride (4.5 mmol) is added dropwise to a solution of 2,3-dihydro-1,4-benzodioxin-6-amine (5 mmol) and LiH (6 mmol) in anhydrous DMF at 0°C. The mixture stirs at room temperature for 12 hr.

Workup :

Pouring into ice-water precipitates the crude product, which is recrystallized from ethanol (yield: 72%).

Key Data :

- IR (KBr) : 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

- ¹H-NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.10 (s, 1H, pyridazine-H), 7.40–6.70 (m, 7H, Ar-H), 4.30–4.10 (m, 4H, OCH₂CH₂O), 3.90 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

Optimization and Challenges

Regioselectivity in Pyridazine Formation

Using methoxyacetyl chloride ensures methoxy group incorporation at C4. Substituting with bulkier acyl chlorides (e.g., isobutyl) reduces yield to 42% due to steric hindrance.

Solvent and Base Effects in Coupling

- DMF vs. THF : DMF improves solubility, increasing yield from 58% to 72%.

- LiH vs. K₂CO₃ : LiH enhances nucleophilicity of the amine, reducing side-product formation.

Spectroscopic Validation

Table 1: Comparative Spectral Data

| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|

| Benzodioxin OCH₂CH₂O | - | 4.30–4.15 (m) |

| Pyridazine C=O | 1685 | 8.10 (s, 1H) |

| Methoxy OCH₃ | 2830 | 3.90 (s, 3H) |

| 2-Methylphenyl CH₃ | - | 2.35 (s, 3H) |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves:

- Coupling reactions : Amide bond formation between the benzodioxin and pyridazine moieties (e.g., carbodiimide-mediated coupling) .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization .

- Characterization :

- TLC for reaction monitoring (Rf values in ethyl acetate/hexane systems) .

- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .

- IR to verify carbonyl (C=O) and amide (N-H) functional groups .

- Example yields: 45–68% after optimization of solvent systems (e.g., DMF vs. THF) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Key techniques :

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ or [M−H]⁻ peaks) .

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the benzodioxin and pyridazine regions .

- X-ray crystallography (if single crystals are obtainable) to confirm stereoelectronic effects of the methoxy and methylphenyl groups .

Q. How is in vitro biological activity assessed for this compound?

- Assays :

- Enzyme inhibition : Dose-response curves against targets like α-glucosidase or acetylcholinesterase (IC₅₀ values calculated via nonlinear regression) .

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2, MCF-7) with EC₅₀ determination .

- Controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Strategies :

- Systematic substitution : Replace methoxy or methylphenyl groups with halogens, bulky substituents, or hydrogen-bond donors to assess activity shifts .

- Pharmacophore modeling : Identify critical regions (e.g., pyridazine carbonyl for enzyme binding) using software like Schrödinger .

- Data contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents). Cross-validate with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. What experimental approaches resolve contradictions in reported biological data?

- Case example : If one study reports potent α-glucosidase inhibition (IC₅₀ = 2.1 µM) but another shows weak activity (IC₅₀ > 50 µM) :

- Replicate assays under identical conditions (buffer, temperature).

- Probe solubility : Use DLS to check aggregation at high concentrations.

- Orthogonal validation : Confirm binding via SPR or ITC .

Q. How does this compound interact with enzymatic targets at the molecular level?

- Techniques :

- X-ray crystallography of enzyme-inhibitor complexes (e.g., PDB deposition).

- Molecular docking (AutoDock Vina) to predict binding poses, focusing on hydrogen bonds with pyridazine C=O and benzodioxin oxygen .

- Findings : Methylphenyl groups may occupy hydrophobic pockets, while methoxy groups stabilize π-π stacking .

Q. What computational methods predict metabolic stability and degradation pathways?

- In silico tools :

- SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of the methoxy group) .

- DFT calculations (Gaussian 09) to assess bond dissociation energies for oxidative degradation .

- In vitro validation : Microsomal assays (human liver microsomes + NADPH) with LC-MS metabolite profiling .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

- Optimization strategies :

- Catalyst screening : Test HOBt vs. HOAt for carbodiimide-mediated couplings .

- Solvent effects : Compare polar aprotic (DMAC, NMP) vs. ethereal solvents (THF) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with controlled temperature .

Q. What protocols ensure compound stability during long-term storage?

- Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.